molecular formula C20H13F3N2O B5309517 (1-methyl-9H-pyrido[3,4-b]indol-3-yl)-[2-(trifluoromethyl)phenyl]methanone

(1-methyl-9H-pyrido[3,4-b]indol-3-yl)-[2-(trifluoromethyl)phenyl]methanone

Cat. No.: B5309517
M. Wt: 354.3 g/mol
InChI Key: UQDWWKLZKPYPDD-UHFFFAOYSA-N
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Description

(1-methyl-9H-pyrido[3,4-b]indol-3-yl)-[2-(trifluoromethyl)phenyl]methanone is a complex organic compound with a unique structure that combines a pyridoindole core with a trifluoromethyl-substituted phenyl group

Properties

IUPAC Name

(1-methyl-9H-pyrido[3,4-b]indol-3-yl)-[2-(trifluoromethyl)phenyl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H13F3N2O/c1-11-18-14(12-6-3-5-9-16(12)25-18)10-17(24-11)19(26)13-7-2-4-8-15(13)20(21,22)23/h2-10,25H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UQDWWKLZKPYPDD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=CC(=N1)C(=O)C3=CC=CC=C3C(F)(F)F)C4=CC=CC=C4N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H13F3N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1-methyl-9H-pyrido[3,4-b]indol-3-yl)-[2-(trifluoromethyl)phenyl]methanone typically involves multi-step organic reactions. One common approach is to start with the construction of the pyridoindole core, followed by the introduction of the trifluoromethyl-substituted phenyl group. The reaction conditions often require the use of strong bases, such as sodium hydride, and solvents like dimethylformamide (DMF) to facilitate the reactions.

Industrial Production Methods

Industrial production methods for this compound may involve optimizing the synthetic route to increase yield and reduce costs. This can include the use of continuous flow reactors and automated synthesis platforms to streamline the process. Additionally, the purification of the final product is crucial and may involve techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

(1-methyl-9H-pyrido[3,4-b]indol-3-yl)-[2-(trifluoromethyl)phenyl]methanone can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the trifluoromethyl-substituted phenyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in DMF for nucleophilic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

(1-methyl-9H-pyrido[3,4-b]indol-3-yl)-[2-(trifluoromethyl)phenyl]methanone has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders.

    Industry: Utilized in the development of advanced materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of (1-methyl-9H-pyrido[3,4-b]indol-3-yl)-[2-(trifluoromethyl)phenyl]methanone involves its interaction with specific molecular targets. For instance, in medicinal applications, it may bind to certain receptors or enzymes, modulating their activity. The pathways involved can include signal transduction cascades or metabolic processes, depending on the specific application.

Comparison with Similar Compounds

Similar Compounds

    Dichloroaniline: An aniline derivative with two chlorine atoms.

    Bromomethyl methyl ether: A compound with a bromomethyl group and a methoxy group.

    4,5-Dihydroxy-1,3-benzenedisulfonic acid: An antioxidant compound similar to vitamin E.

Uniqueness

What sets (1-methyl-9H-pyrido[3,4-b]indol-3-yl)-[2-(trifluoromethyl)phenyl]methanone apart is its unique combination of a pyridoindole core and a trifluoromethyl-substituted phenyl group. This structure imparts distinct chemical properties, such as increased stability and specific reactivity patterns, making it valuable for various applications.

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